(Z)-2-((2-cyanophenyl)imino)-8-methoxy-2H-chromene-3-carboxamide
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Overview
Description
(Z)-2-((2-cyanophenyl)imino)-8-methoxy-2H-chromene-3-carboxamide is a synthetic organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of chromenes, which are known for their diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-((2-cyanophenyl)imino)-8-methoxy-2H-chromene-3-carboxamide typically involves a multi-step process:
Starting Materials: The synthesis begins with the preparation of 8-methoxy-2H-chromene-3-carboxylic acid.
Formation of the Imino Group: The carboxylic acid is then converted into its corresponding acid chloride using reagents such as thionyl chloride or oxalyl chloride.
Coupling Reaction: The acid chloride is reacted with 2-aminobenzonitrile to form the imino intermediate.
Cyclization: The imino intermediate undergoes cyclization to form the final product, this compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of automated reactors, precise temperature control, and high-purity reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can target the imino group, converting it into an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the cyano group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Oxidation: Hydroxylated derivatives.
Reduction: Amino derivatives.
Substitution: Substituted chromene derivatives.
Scientific Research Applications
Chemistry
In chemistry, (Z)-2-((2-cyanophenyl)imino)-8-methoxy-2H-chromene-3-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies for its ability to interact with various biological targets, making it a candidate for drug development.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic effects. It may exhibit anti-inflammatory, anti-cancer, or antimicrobial properties, although further research is needed to confirm these activities.
Industry
In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of (Z)-2-((2-cyanophenyl)imino)-8-methoxy-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (Z)-2-((2-cyanophenyl)imino)-8-hydroxy-2H-chromene-3-carboxamide
- (Z)-2-((2-cyanophenyl)imino)-8-ethoxy-2H-chromene-3-carboxamide
- (Z)-2-((2-cyanophenyl)imino)-8-methoxy-2H-chromene-3-carboxylic acid
Uniqueness
Compared to its analogs, (Z)-2-((2-cyanophenyl)imino)-8-methoxy-2H-chromene-3-carboxamide is unique due to the presence of the methoxy group at the 8-position of the chromene ring
Properties
IUPAC Name |
2-(2-cyanophenyl)imino-8-methoxychromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O3/c1-23-15-8-4-6-11-9-13(17(20)22)18(24-16(11)15)21-14-7-3-2-5-12(14)10-19/h2-9H,1H3,(H2,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUARZKXZDAQMAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=NC3=CC=CC=C3C#N)C(=C2)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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